6-Azidohex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
821-77-2 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
6-azidohex-1-ene |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-5-6-8-9-7/h2H,1,3-6H2 |
InChI Key |
SBXJZSLYDZFINZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 6 Azidohex 1 Ene
Radical-Mediated Reactions
The presence of both a reactive double bond and an azide (B81097) group allows 6-azidohex-1-ene to participate in various radical-mediated processes. These reactions often leverage the ability of the alkene to form carbon-centered radicals or the azide to act as a precursor for nitrogen-centered radicals or undergo radical fragmentation.
1,6-Azidotrifluoromethylation of Alkenes
Alkenes, including terminal olefins such as this compound, can serve as precursors in radical-mediated reactions aimed at functionalizing C-H bonds. Specifically, processes involving 1,n-hydrogen atom transfer (HAT) can generate sp³ carbon-centered radicals from alkenes. These intermediates can then facilitate the selective cleavage of inert C(sp³)–H bonds, leading to the formation of molecules bearing new functional groups, such as azidotrifluoromethylated compounds rsc.org. These transformations often employ transition metal catalysts, like iron, which can mediate both the initiation of radical formation and the subsequent transfer of the azide functionality rsc.org.
Radical Relay Approaches for C-H Functionalization
Radical relay strategies represent a powerful methodology for achieving C(sp³)−H functionalization, expanding the synthetic utility of molecules like this compound. These approaches typically involve the generation of a carbon-centered radical, which then reacts with a specific trapping reagent or coupling partner nih.gov. For instance, the azidation of aliphatic C−H bonds can be accomplished using metal-free conditions, employing potassium persulfate as a hydrogen atom transfer (HAT) precursor and an arylsulfonyl azide as the trapping agent nih.gov.
Furthermore, photoredox catalysis and transition metal catalysis, particularly involving cobalt, are instrumental in radical relay processes. For example, dual photoredox-cobalt catalyst systems have been developed to facilitate the difunctionalization of unsaturated hydrocarbons through mechanisms such as radical ligand transfer (RLT) and radical-polar crossover (RPC) unibe.ch. These catalytic systems enable the generation of reactive radical species under mild conditions, thereby promoting the functionalization of C(sp³)−H bonds with diverse chemical groups nih.govunibe.ch.
Table 1: Overview of Radical Relay Approaches for C-H Functionalization
| Functionalization Type | Key Reagents/Catalysts | Mechanism/Strategy | Reference |
| Azidation of C-H bonds | K₂S₂O₈ (HAT precursor), Arylsulfonyl azide (trapping) | Metal-free, Radical Relay | nih.gov |
| 1,n-HAT for C-H cleavage, Azidotrifluoromethylation | Iron catalyst | Radical Relay, Azido-ligand transfer | rsc.org |
| Difunctionalization of unsaturated hydrocarbons | Dual photoredox-cobalt catalyst system | RLT, RPC, Radical Relay | unibe.ch |
Other Functional Group Transformations
Beyond radical pathways, the distinct functional groups within this compound undergo characteristic transformations, particularly the alkene moiety.
Addition Reactions Involving the Alkene Moiety (e.g., Halogenation)
The terminal alkene in this compound is highly susceptible to electrophilic addition reactions, a hallmark reactivity pattern for alkenes msu.edusavemyexams.compressbooks.pub. Halogenation, specifically with diatomic halogens such as bromine (Br₂) or chlorine (Cl₂), readily proceeds across the carbon-carbon double bond msu.edusavemyexams.commasterorganicchemistry.com. This reaction typically involves a two-step mechanism: first, the polarization of the halogen molecule and electrophilic attack by one halogen atom to form a cyclic halonium ion intermediate; second, nucleophilic attack by a halide ion on one of the carbons of the halonium ion from the backside masterorganicchemistry.comlibretexts.org. This concerted backside attack leads to the anti-addition of the two halogen atoms across the double bond, yielding vicinal dihalides, such as 1,2-dibromo-6-azidohexane savemyexams.commasterorganicchemistry.comlibretexts.org. The decolorization of bromine water by alkenes serves as a common qualitative test for unsaturation savemyexams.commasterorganicchemistry.com.
Table 2: Halogenation of this compound
| Reactant | Reagent | Reaction Type | Key Intermediate | Stereochemistry | Product Type |
| This compound | Br₂/Cl₂ | Electrophilic Addition | Cyclic Halonium Ion | Anti-addition | 1,2-Dihalo-6-azidohexane |
Hydrosilylation Reactions
The alkene functionality of this compound can also participate in hydrosilylation reactions. This catalytic process involves the addition of a silicon-hydrogen (Si-H) moiety across the carbon-carbon double bond, forming a new carbon-silicon (C-Si) bond beilstein-journals.orglibretexts.org. Hydrosilylation is typically catalyzed by transition metals, such as platinum or copper complexes, or by Lewis acids beilstein-journals.orglibretexts.org. The reaction mechanism often follows pathways like the Chalk-Harrod cycle, which involves the oxidative addition of the Si-H bond to a metal center, followed by alkene insertion and reductive elimination of the silyl-alkane product libretexts.org. The efficiency and selectivity of hydrosilylation are influenced by various factors, including the nature of the substrate, the silane (B1218182) reagent, the transition metal catalyst, and the ligands employed beilstein-journals.orglibretexts.org.
Table 3: Hydrosilylation of this compound
| Reactant | Reaction Type | Catalysts | Silane Type | Bond Formed |
| This compound | Hydrosilylation | Transition Metals (e.g., Pt, Cu), Lewis Acids | R₃SiH | C-Si |
Coordination Chemistry with Transition Metal Centers (e.g., Cobalt Organoazide Adducts)
This compound can engage in coordination chemistry with transition metal centers, notably cobalt, leading to the formation of organoazide adducts nih.gov. These adducts are frequently observed as intermediates in reactions where organoazides undergo nitrogen extrusion (N₂) to generate metal nitrene complexes nih.gov. Studies have demonstrated that specific cobalt complexes readily react with this compound to form stable azide-bound complexes, which can subsequently transform into paramagnetic species or participate in C–H amination catalysis nih.gov. The coordination of organoazides to transition metals can occur through various binding modes, with monodentate coordination via a terminal nitrogen atom being common, often resulting in bent M-N-N bond angles nih.govwikipedia.org. These metal-azide adducts are of significant interest due to their role in catalytic cycles and their potential for mediating complex organic transformations nih.gov.
Table 4: Coordination of this compound with Cobalt Centers
| Reactant | Metal Center | Adduct Type | Binding Mode | Potential Downstream Reactions |
| This compound | Cobalt | Cobalt Organoazide Adduct | Monodentate (via terminal nitrogen) nih.govwikipedia.org | N₂ extrusion, Metal nitrene formation, C-H amination nih.gov |
Compound List:
this compound
Ene Reactions involving the Alkene Moiety
The ene reaction, also known as the Alder-ene reaction, is a pericyclic process involving an alkene possessing an allylic hydrogen (the "ene") and an unsaturated compound containing a multiple bond (the "enophile") wikipedia.orgorganic-chemistry.org. This reaction leads to the formation of a new sigma bond, a transposed pi bond, and a 1,5-hydrogen shift. In the context of "ene-azide chemistry," organic azides can function as enophiles, reacting with alkenes to yield 1,2,3-triazolines rsc.org. This pathway offers an alternative route for the synthesis of nitrogen-containing heterocycles, complementing the more widely recognized azide-alkyne cycloaddition (click reaction) rsc.org.
This compound, featuring a terminal alkene, is structurally suited to act as the "ene" component in such reactions. Terminal alkenes, however, are generally less reactive in ene reactions compared to internal or disubstituted alkenes due to steric and electronic factors wikipedia.org. The reaction typically proceeds through a concerted mechanism, although Lewis acid catalysis can facilitate stepwise pathways wikipedia.org. The products of ene-azide cycloadditions are 1,2,3-triazolines, which are often noted for their instability and potential to undergo degradation or rearrangement rsc.org.
Table 1: General Ene Reactions Involving Terminal Alkenes and Azides
| Ene Component (Example: this compound) | Enophile (Example) | Reaction Conditions | Product Type | Key Considerations |
| Terminal Alkene | Organic Azide | Thermal, Lewis Acid Catalysis | 1,2,3-Triazoline | Terminal alkenes are less reactive; triazolines can be unstable and rearrange wikipedia.orgrsc.org. |
| Terminal Alkene | Aldehyde/Ketone | Thermal, Lewis Acid Catalysis | Allylic Alcohol/Amine | Formation of new C-C and C-H bonds wikipedia.orgorganic-chemistry.org. |
Reactions of α-Azido Ketones and Analogs
α-Azido ketones represent a class of compounds characterized by the presence of both a carbonyl group and an azide group on adjacent carbon atoms. This unique structural arrangement renders them highly versatile synthetic intermediates, offering a broad spectrum of reactivity that enables the synthesis of various organic molecules and heterocyclic compounds nih.govmdpi.comrsc.orgresearchgate.net.
The characteristic reactivity of α-azido ketones includes:
Cycloaddition Reactions: They readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the Sharpless-Meldal reaction, with terminal alkynes. This reaction efficiently yields stable 1,2,3-triazole derivatives nih.govmdpi.comresearchgate.net.
Reductive Transformations: The azide moiety can be selectively reduced, typically using reagents like tin(II) chloride or chromium(II) acetate, to afford α-amino ketones nih.govmdpi.comarkat-usa.org. Careful control is necessary to avoid competitive deazidation or the formation of pyrazines through subsequent condensation and oxidation arkat-usa.org.
Rearrangement Reactions: While not exclusively confined to α-azido ketones, the azide group is known to undergo rearrangements such as the Schmidt reaction, typically involving the reaction of carbonyl compounds with hydrazoic acid or other azides under acidic conditions to form amines or amides with the extrusion of nitrogen wikipedia.org.
Nucleophilic Additions and Condensations: α-Azido ketones can undergo reactions with aldehydes or ketones, often catalyzed by bases, to produce α-azido-β-hydroxy ketones nih.gov.
Staudinger Reaction and Aza-Wittig Reactions: Treatment with phosphines leads to the formation of iminophosphoranes, which can be subsequently hydrolyzed to amines (Staudinger reaction) or react with carbonyl compounds to form imines (aza-Wittig reaction) andrews.eduwikipedia.org.
Thermal Decomposition: Pyrolysis of α-azido ketones can result in the formation of α-imino carbonyl compounds mdpi.com.
Distinction from this compound:
It is crucial to distinguish the reactivity of α-azido ketones from that of this compound. This compound is an ω-azidoalkene, meaning the azide group is located at the terminal position of the hexene chain, remote from any carbonyl functionality. Consequently, this compound does not possess the α-azido ketone structural motif and therefore does not undergo the characteristic reactions involving the proximate carbonyl and azide groups described above. Its chemical behavior is governed by the reactivity of its terminal alkene moiety and the remote azide group, as detailed in section 3.3.4.
Applications of 6 Azidohex 1 Ene and Its Derivatives in Chemical Research
Polymer Science and Materials Chemistry
The dual functionality of 6-azidohex-1-ene allows for its incorporation into polymers through various polymerization techniques, and its azide (B81097) group serves as a reactive handle for post-polymerization modifications or for creating crosslinked networks.
Synthesis of End-Functionalized Polymers via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers highly efficient and selective methods for synthesizing polymers with precisely controlled architectures and functionalities researchgate.netresearchgate.netnih.govrsc.org. This compound can be used directly or as a precursor to introduce azide end-groups onto polymers synthesized via controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization rsc.org. Alternatively, polymers synthesized with terminal alkyne groups can be reacted with this compound to introduce the azide functionality at the chain end. This strategy enables the creation of well-defined block copolymers, star polymers, and other complex macromolecular architectures researchgate.netrsc.org. For instance, the alkene moiety of this compound can be polymerized directly, or it can be modified to introduce other functional groups before or after polymerization, further expanding its utility in creating tailored polymeric materials.
Table 1: Polymer Synthesis Utilizing Azide Functionality
| Polymer Type/Application | Polymerization Method | Functionalization Strategy | Key Outcome/Property | Citation |
| End-functionalized polymers | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Post-polymerization modification with alkyne-containing click partner; or use of azide-functionalized initiator/monomer. | Precise control over molecular weight, narrow dispersity, introduction of diverse end-group functionalities. | rsc.orgrsc.org |
| Block Copolymers | CuAAC click reaction | Coupling of azide-terminated and alkyne-terminated polymer blocks. | Creation of well-defined block copolymers with tailored properties for applications like drug delivery or self-assembly. | researchgate.netrsc.org |
| Functional Polyethers | Ring-Opening Polymerization (ROP) | Use of 6-azide-1-hexanol as a functional initiator. | Synthesis of polyethers with azide end-groups, enabling subsequent click chemistry modifications. | researchgate.net |
Development of Polymer Networks and Composites
The azide group of this compound can serve as a crosslinking point in the formation of polymer networks. By reacting with difunctional or multifunctional alkyne-containing monomers or crosslinkers via click chemistry, robust three-dimensional polymer networks can be generated nih.gov. These networks find applications in hydrogels, coatings, and advanced composite materials. The alkene functionality can also be utilized in other polymerization mechanisms, such as free radical polymerization, allowing for the creation of crosslinked materials with a high density of azide groups for subsequent functionalization or specific material properties.
Surface Functionalization of Nanomaterials (e.g., Barium Titanate Nanoprobes, Silicon Nanoparticles)
This compound and its derivatives are instrumental in modifying the surfaces of various nanomaterials, imparting new functionalities and improving their compatibility with different matrices or biological environments.
Silicon Nanoparticles (Si NPs): The alkene group of this compound can be used for surface functionalization of silicon nanoparticles, for example, via hydrosilylation reactions, to introduce azide groups onto the nanoparticle surface researchgate.net. These azide-functionalized Si NPs can then be readily modified using click chemistry, enabling the attachment of biomolecules, targeting ligands, or other functional moieties for applications in bioimaging, sensing, and drug delivery researchgate.netnih.govrsc.org.
Barium Titanate (BaTiO₃) Nanoprobes: The surface of barium titanate (BT) nanoparticles can be functionalized to enhance their dispersibility and enable further conjugation. While direct use of this compound is less commonly reported for BT surface modification compared to its carboxylic acid derivative (6-azido-hexanoic acid), the principle of introducing azide groups for subsequent click chemistry is well-established researchgate.netnih.gov. For instance, amine-terminated BT nanoparticles can be reacted with azide-containing linkers, or vice versa, to create azide-functionalized BT nanoprobes. These modified nanoparticles are valuable for in vivo imaging and other biomedical applications researchgate.netnih.gov.
Table 2: Surface Functionalization of Nanomaterials
| Nanomaterial | Functionalization Agent (derived from this compound) | Method of Functionalization | Resulting Surface Property/Application | Citation |
| Silicon Nanoparticles (Si NPs) | This compound | Hydrosilylation / Click Chemistry | Introduction of azide groups for subsequent conjugation of biomolecules, ligands, or probes. | researchgate.netrsc.org |
| Barium Titanate Nanoprobes (BT) | 6-azido-hexanoic acid (derivative) | Amine coupling via EDC/NHS, then Cu-free click chemistry | Surface modification for bioconjugation, enabling applications in in vivo imaging. | researchgate.netnih.gov |
| Silicon Nanowires | Azide-functionalized molecules | Click chemistry | Selective monolayer formation for subsequent probing with biomolecules. | nih.gov |
Engineering of Specialty Chemicals and Functional Materials
Beyond polymers and nanomaterials, this compound serves as a versatile synthon for creating a wide array of specialty chemicals and functional materials. Its azide group can undergo various reactions, including Staudinger ligation, cycloadditions, and reduction to amines, leading to diverse molecular structures. The alkene can be epoxidized, dihydroxylated, or used in metathesis reactions, further expanding the synthetic possibilities. This versatility allows for the design of molecules with specific optical, electronic, or biological properties, contributing to advancements in areas such as organic electronics, sensors, and molecular probes.
Bioorthogonal Chemistry and Bioconjugation
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide group is a cornerstone of bioorthogonal chemistry due to its small size, low reactivity with biological functional groups, and facile participation in highly selective reactions like click chemistry nih.govmdpi.comresearchgate.net.
Tool for Bioconjugation and Macromolecular Labeling
This compound, and more commonly its derivatives such as 6-azidohex-1-anol or molecules incorporating the 6-azidohexanamidyl moiety, are widely employed as chemical reporters for labeling biomolecules nih.govresearchgate.netacs.orgresearchgate.netsci-hub.se. These azide-containing molecules can be metabolically incorporated into cells or attached to specific biomacromolecules like proteins, nucleic acids, or glycans. Once the azide group is present on the target biomolecule, it can be selectively detected or further functionalized using complementary bioorthogonal partners, typically alkynes, via CuAAC or SPAAC reactions. This allows for visualization of cellular processes, tracking of biomolecules, and targeted drug delivery nih.govmdpi.comcas.org. The 6-carbon linker derived from this compound provides a flexible spacer between the biomolecule and the reporter or imaging agent, which is crucial for maintaining the biomolecule's native function and ensuring efficient reaction kinetics.
Table 3: Bioconjugation and Labeling Applications
| Target Biomolecule | Labeling Strategy (using azide) | Detection/Functionalization Method | Key Application/Outcome | Citation |
| DNA/RNA | Methyltransferase-directed transfer of azide-containing cofactor analogs (e.g., Ado-6-azide) | CuAAC or SPAAC with alkyne-functionalized probes | Sequence-specific labeling and imaging of DNA/RNA; epigenetic analysis. | nih.govresearchgate.netacs.orgresearchgate.net |
| Glycans | Metabolic incorporation of azide-modified sugars | CuAAC or Staudinger ligation with alkyne- or phosphine-containing probes | Imaging of glycans in cells and living organisms; studying glycan roles in disease. | mdpi.comsci-hub.se |
| Proteins | Direct chemical modification or metabolic incorporation of azide-tagged amino acids | CuAAC or Staudinger ligation | Protein labeling, bioconjugation for drug delivery (e.g., ADCs), studying protein localization. | nih.govulisboa.pt |
Compound Name List:
this compound
6-azido-hexanoic acid
p-aminophenyl N-(6-azidohex-anamidyl)
6-azido-1-hexanol
6-azidohex-2-yn-1-ol
6-azidohex-2-yne
Synthesis of Precursors for Biologically Active Compounds
Development of Bioimaging Probes and Biosensors
The azide and alkene functionalities of this compound are also leveraged in the design of sophisticated bioimaging probes and biosensors. The ability to introduce an azide group allows for subsequent conjugation to fluorescent dyes, quantum dots, or other reporter molecules via click chemistry nih.govrsc.orgmdpi.com.
For example, derivatives of this compound can be incorporated into molecules designed to target specific cellular components or processes. Upon reaching their target, these molecules can be "clicked" with a fluorescent tag, enabling visualization of the target's location and dynamics within live cells or tissues. This approach is vital for studying cellular trafficking, enzyme activity, and disease progression in real-time nih.govrsc.org.
Biosensors can also be developed by immobilizing molecules derived from this compound onto transducer surfaces. The azide group can serve as an anchor point for attaching recognition elements or signaling molecules. Changes in optical or electrical signals upon analyte binding can then be detected, allowing for the quantification of specific biological targets nih.govmdpi.com. While specific examples directly using this compound for biosensor development are less detailed in the provided search results, the general principles of bioorthogonal chemistry and functionalization via azide groups are well-established for these applications.
Synthesis of Precursors for Biologically Active Compounds
This compound serves as a versatile building block for synthesizing a wide array of biologically active compounds, leveraging its dual functionality.
Enzyme Inhibitors (e.g., Triazole-based)
The azide group of this compound is a key component in the synthesis of triazole-containing compounds, which are frequently explored as enzyme inhibitors. Through click chemistry, the azide can react with alkynes to form 1,2,3-triazole rings nih.govresearchgate.net. These triazole moieties can be incorporated into molecular scaffolds designed to interact with the active sites of various enzymes.
For instance, research has shown that triazole products derived from unsaturated carbohydrate precursors, which can be synthesized using azide chemistry, are expected to display activity as enzyme inhibitors nih.gov. Furthermore, triazole derivatives have been investigated as inhibitors for enzymes like carbonic anhydrase, with specific triazole-acetamide conjugates showing significant inhibitory activity griffith.edu.aufrontiersin.orgrsc.org. The synthesis of these inhibitors often involves the click reaction between an azide-functionalized molecule and an alkyne-bearing inhibitor precursor.
Methyltransferase-Directed Labeling (e.g., S-Adenosyl-L-methionine Analogs)
As mentioned previously, this compound derivatives are crucial in the synthesis of S-Adenosyl-L-methionine (SAM) analogs for methyltransferase (MTase) studies nih.govresearchgate.netnih.govacs.orgresearchgate.net. These analogs are designed to mimic the natural cofactor SAM but carry modified side chains, such as the 6-azidohex-2-ynyl group. This modification allows MTases to transfer the azide-containing moiety onto their target DNA or RNA molecules nih.govresearchgate.netnih.govacs.org. This "methyltransferase-directed labeling" (mTAG) strategy enables sequence-specific derivatization and subsequent analysis of nucleic acids, providing insights into epigenetic regulation and gene expression acs.orgresearchgate.net. The synthesis of these SAM analogs involves preparing the azide-functionalized alcohol (e.g., 6-azidohex-2-yn-1-ol) and converting it into a suitable alkylating agent for SAM synthesis nih.govresearchgate.net.
Cannabinoid Receptor Ligands
Derivatives of this compound have been synthesized and studied for their interaction with cannabinoid receptors, particularly CB1 and CB2 receptors sigmaaldrich.comnih.govnih.govwikipedia.org. Specifically, compounds like 6′-azidohex-cis-2′-ene-Δ8-THC and related azido-alkyne analogs of Δ8-tetrahydrocannabinol (Δ8-THC) have been synthesized and evaluated for their agonist and antagonist activities at these receptors nih.govnih.gov. The azidohexynyl or azidohexenyl side chain is incorporated into the THC structure, and studies have investigated how modifications to this chain, including the presence of the azide group and the unsaturation in the alkyne/alkene, affect receptor binding affinity and efficacy nih.govnih.gov. These azido-modified cannabinoid ligands are valuable tools for pharmacological research into the endocannabinoid system sigmaaldrich.comwikipedia.org.
Advanced Synthetic Methodologies
This compound's bifunctional nature lends itself to advanced synthetic methodologies, primarily revolving around click chemistry and regioselective transformations. The terminal azide and alkene groups can be independently or sequentially utilized in various synthetic strategies.
The azide group readily participates in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages nih.gov. These reactions are highly efficient, selective, and tolerant of a wide range of functional groups, making them indispensable in complex molecule synthesis and bioconjugation. The alkene can be involved in reactions such as epoxidation, dihydroxylation, or polymerization, or it can be isomerized or functionalized to enable further reactions.
One example of advanced methodology involves intramolecular cycloaddition reactions. A 6-azido-2-tosylenolate derivative, prepared from a carbohydrate precursor, underwent an intramolecular azide-alkene cycloaddition followed by elimination to yield a pyrrolo[1,2-c]-1,2,3-triazole, demonstrating the potential for cyclization strategies involving the azide functionality nih.gov.
Furthermore, the synthesis of precursors for SAM analogs involves sophisticated organic synthesis, including the preparation of functionalized alcohols like 6-azidohex-2-yn-1-ol and their subsequent conversion to nosylate (B8438820) or triflate derivatives for alkylation reactions nih.govresearchgate.net. These multi-step syntheses highlight the utility of this compound derivatives in constructing complex molecules with precise functional group placement.
Advanced Characterization and Computational Studies
Crystallographic Analysis
Single Crystal X-ray Diffraction of Derivatives and Reaction Products
Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid bruker.com. It provides definitive information about bond lengths, bond angles, and molecular conformation, which are critical for understanding a molecule's properties and reactivity. While specific studies detailing the single-crystal X-ray diffraction of derivatives or reaction products directly synthesized from 6-azidohex-1-ene were not found within the scope of this review, SC-XRD is a standard method for characterizing a wide range of organic compounds and their transformation products. For instance, X-ray diffraction has been employed to elucidate the structures of various heterocyclic compounds and organic derivatives, confirming their molecular architecture and intermolecular interactions imist.mamjcce.org.mkscirp.orgmdpi.com. The application of SC-XRD to products derived from reactions involving this compound, such as cycloaddition products, would similarly provide invaluable structural data.
Computational Chemistry and Theoretical Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for investigating the electronic structure, reaction mechanisms, and selectivity of chemical transformations. These theoretical approaches complement experimental findings and provide insights that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of atoms, molecules, and solids, enabling the study of chemical reaction mechanisms mpg.descispace.comrsc.org. For compounds like this compound, which contain reactive functional groups (an azide (B81097) and an alkene), DFT is instrumental in mapping out reaction pathways. Studies on azide-alkyne cycloadditions, a prominent class of reactions for azides, frequently employ DFT to elucidate the step-by-step mechanisms, including the identification of transition states and intermediates mdpi.commdpi.comresearchgate.netrsc.org. For example, DFT calculations have been used to detail the mechanisms of metal-catalyzed click reactions, revealing the role of metal-ligand complexes in facilitating the cycloaddition process and identifying key energy barriers for specific steps mdpi.comrsc.org. Related studies on azidoalkynes have also utilized DFT to understand intramolecular cycloaddition mechanisms researchgate.net. These methodologies are directly applicable to understanding the reaction mechanisms of this compound in various transformations.
Modeling of Regioselectivity and Stereoselectivity in Cycloadditions
The precise control over regioselectivity (which atoms bond together) and stereoselectivity (the spatial arrangement of atoms in the product) is a critical aspect of synthetic chemistry. DFT and related computational theories, such as Molecular Electron Density Theory (MEDT), are powerful tools for modeling and predicting these selectivities in cycloaddition reactions. Research on the [3+2] cycloaddition of azides with various dipolarophiles has extensively used DFT to analyze the factors governing regiochemical outcomes, such as the electronic and steric effects of substituents and the nature of catalysts mdpi.commdpi.comrsc.orgnih.govnih.govmdpi.comresearchgate.net. Computational studies can identify the lowest energy pathways and transition states, thereby predicting which regio- or stereoisomer will be preferentially formed. For instance, DFT has been employed to explain the regioselectivity in metal-catalyzed azide-alkyne cycloadditions by analyzing the electronic interactions within catalytic intermediates rsc.org. Similarly, studies on other 1,3-dipolar cycloadditions have successfully modeled regioselectivity and stereoselectivity using DFT and MEDT, providing insights into the origin of these preferences mdpi.comresearchgate.netnih.gov. These computational approaches are directly relevant for predicting the selectivity of reactions involving this compound.
Studies on Electronic Structure and Reactivity Profiles
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a framework for analyzing chemical reactivity libretexts.orgimperial.ac.ukwikipedia.org. DFT calculations are used to determine these frontier orbitals, their energy levels, and the HOMO-LUMO gap, which often correlates with a molecule's stability and reactivity mpg.deresearchgate.netresearchgate.netorgchemres.org.
For molecules containing azide and alkene functionalities, computational analyses can reveal the distribution of electron density, identify nucleophilic and electrophilic sites, and quantify reactivity indices such as Fukui functions d-nb.info. For example, DFT studies on azido-functionalized compounds have calculated HOMO-LUMO gaps, atomic charges, and other electronic descriptors to understand their properties researchgate.net.
Table 1: Example Electronic Structure Data from a Related Azido Compound
| Basis Set / Method | Total Energy (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| B3LYP/6-31G | -22248.10 | -6.52 | -2.10 | 4.43 |
| B3LYP/6-31++G | -22248.88 | -6.81 | -2.42 | 4.39 |
| B3LYP/6-31G | -22255.59 | -6.39 | -1.93 | 4.47 |
| B3LYP/6-31++G | -22256.34 | -6.70 | -2.29 | 4.42 |
| B3LYP/6-311G | -22253.34 | -6.74 | -2.31 | 4.43 |
| B3LYP/6-311++G | -22253.71 | -6.84 | -2.43 | 4.41 |
| B3LYP/6-311G | -22260.65 | -6.61 | -2.15 | 4.46 |
| B3LYP/6-311++G | -22261.01 | -6.74 | -2.32 | 4.43 |
Data adapted from computational studies on 4-azidomethyl–6–isopropyl–2H–chromen–2–one researchgate.net. These values illustrate the type of electronic structure data obtained through DFT calculations.
Future Research Directions and Emerging Trends
Integration with Continuous Flow Chemistry for Scalable Synthesis
The integration of continuous flow chemistry presents a promising avenue for the scalable synthesis of 6-azidohex-1-ene and its derivatives. Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial when handling potentially hazardous reagents like azides. aurigeneservices.comnih.gov This technology enables the safe in-situ generation of reactive intermediates and minimizes the volume of hazardous materials at any given time, thereby enhancing process safety. wiley-vch.de
The advantages of flow chemistry include improved heat transfer, enhanced reaction efficiency, and the potential for automation, which can lead to higher yields and purity of the final product. nih.govresearchgate.net For the production of this compound, a continuous-flow setup could streamline multiple reaction steps into a single, uninterrupted process, reducing manual intervention and the need for isolating intermediates. researchgate.netrsc.org Research in this area is expected to focus on designing and optimizing multi-step flow systems that are not only efficient but also inherently safer and more environmentally benign, paving the way for large-scale industrial production. aurigeneservices.comwiley-vch.de
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reactor volumes and in-situ generation |
| Control | Difficult to control exotherms, less precise | Precise control over temperature, pressure, and mixing |
| Efficiency | Can have lower yields and require intermediate purification | Often higher yields, potential for telescoping steps |
| Scalability | Scaling up can be complex and change reaction profile | More straightforward scalability by running the system for longer |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent heat transfer due to high surface-area-to-volume ratio |
Development of Novel Catalytic Systems for Enhanced Azide-Alkene Reactivity
While the azide-alkyne cycloaddition ("click chemistry") is a well-established reaction, enhancing the reactivity of the azide (B81097) group with less activated alkenes, such as the terminal alkene in this compound, remains a key research challenge. scispace.com Future work will likely concentrate on the development of novel catalytic systems that can facilitate this transformation under mild conditions.
Transition metal complexes, particularly those involving gold, have shown promise in activating non-activated unsaturated systems like alkenes and promoting novel cycloaddition reactions. beilstein-journals.org Research into gold and platinum catalysts may uncover new pathways for intramolecular and intermolecular cycloadditions involving azidoalkenes. beilstein-journals.org Furthermore, the development of catalysts based on more abundant and less toxic metals is an ongoing trend. The goal is to create highly efficient and regioselective catalytic systems that can expand the synthetic utility of the azide-alkene reaction, making molecules like this compound more valuable as building blocks in organic synthesis. researchgate.netrsc.org
Exploration of Advanced Bioorthogonal Applications in Complex Biological Environments
The azide functional group is a cornerstone of bioorthogonal chemistry, prized for being small, stable, and biologically inert. wikipedia.orgnih.gov These characteristics allow it to be incorporated into biomolecules without perturbing their natural function. nih.govui.ac.id The compound this compound, possessing both an azide and an alkene, offers unique possibilities for advanced bioorthogonal applications.
Future research will likely explore using this dual functionality for multi-step labeling or "dual-tagging" experiments within living systems. For instance, the azide could be used for an initial ligation reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the molecule to a specific biological target. researchgate.netsemanticscholar.org Subsequently, the terminal alkene could be targeted by a different bioorthogonal reaction, such as a tetrazine ligation, enabling the attachment of a second probe or effector molecule. nih.gov This approach could be used to study complex biological processes, such as protein-protein interactions or for targeted drug delivery, where sequential reaction steps are required in a cellular environment. nih.govnih.gov The development of new bioorthogonal reactions that are mutually compatible will be crucial for the success of these advanced applications. researchgate.net
Table 2: Key Bioorthogonal Reactions Relevant to this compound Functionality
| Reaction | Functional Groups Involved | Key Features |
|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, highly biocompatible, widely used. wikipedia.org |
| Staudinger Ligation | Azide + Phosphine | First bioorthogonal reaction, forms a stable amide bond. nih.govnih.gov |
| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction kinetics, suitable for in vivo applications. nih.gov |
Sustainable Synthesis Approaches for Azidoalkenes and their Derivatives
The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including azidoalkenes. ijnc.irrsc.org Future research will focus on developing more sustainable methods for producing this compound and related structures. This involves minimizing waste, reducing energy consumption, and avoiding the use of toxic solvents and reagents. jocpr.com
Key areas of development include the use of environmentally benign solvents like water or supercritical CO2, or performing reactions under solvent-free conditions. jocpr.commdpi.com The adoption of catalytic processes over stoichiometric reagents is central to green chemistry as it improves atom economy and reduces waste. rasayanjournal.co.in Furthermore, alternative energy sources, such as microwave irradiation, are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com Applying these green chemistry principles to the entire lifecycle of azidoalkene synthesis will be a major trend, aiming for processes that are not only efficient but also environmentally responsible. jocpr.com
Machine Learning and AI-Driven Discovery in Azidoalkene Chemistry
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research, including the field of azidoalkene chemistry. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the pace of discovery.
Q & A
Q. What novel applications of this compound are emerging in bioconjugation or materials science?
- Methodological Answer : Recent studies highlight:
- Bioconjugation : Site-specific protein labeling via CuAAC, requiring optimization of pH (7.4) and biocompatible catalysts (e.g., BTTAA ligand).
- Polymer Functionalization : Incorporate into polyethylene backbones via radical co-polymerization, followed by post-modification with alkynes. Monitor degree of functionalization via F NMR (if fluorinated tags are used) .
Data Contradiction and Ethical Considerations
Q. How should researchers address discrepancies in reported toxicity or environmental impact data for this compound?
Q. What ethical considerations apply when using this compound in collaborative or public-funded research?
- Methodological Answer : Ensure compliance with institutional safety reviews (e.g., IBC protocols). Disclose all hazards in grant proposals and obtain informed consent for human cell line studies. Prioritize green chemistry principles (e.g., solvent recycling) to minimize environmental footprint .
Q. Tables for Data Reporting
| Parameter | Recommended Technique | Key Metrics |
|---|---|---|
| Purity | HPLC-UV | ≥98% area under curve |
| Thermal Stability | DSC | Decomposition onset temperature (±2°C) |
| Reaction Yield | H NMR | Integration vs. internal standard |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
